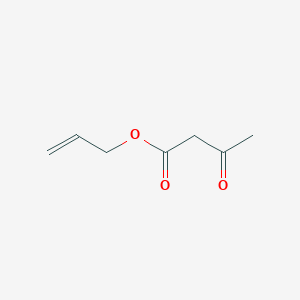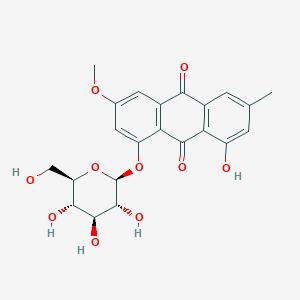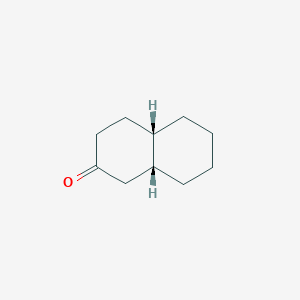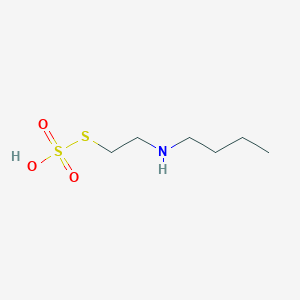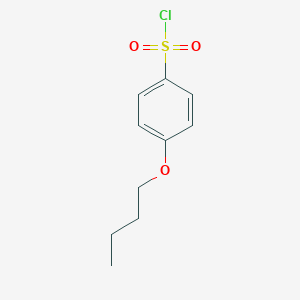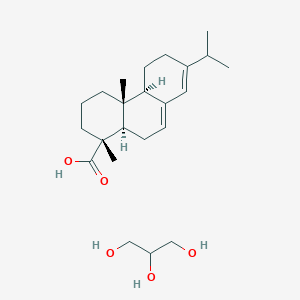
Abietic acid, glyceryl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abietic acid, glyceryl ester, also known as abietin, is an organic compound that is derived from rosin. It has been widely used in various applications, including as a coating material, adhesive, and plasticizer. In recent years, abietic acid, glyceryl ester has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biomedicine, and materials science.
Wirkmechanismus
The mechanism of action of abietic acid, glyceryl ester is not fully understood. However, it is believed to interact with cell membranes and affect their structure and function. It has also been suggested that abietic acid, glyceryl ester may have antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Abietic acid, glyceryl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance cell proliferation and differentiation. It has also been shown to have antimicrobial and antifungal properties. In vivo studies have shown that it can reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of abietic acid, glyceryl ester is its biocompatibility and biodegradability, which makes it a potential candidate for various biomedical applications. However, its low solubility in water and some organic solvents can limit its use in some applications. The synthesis of abietic acid, glyceryl ester is also complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on abietic acid, glyceryl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the investigation of its potential applications in drug delivery, tissue engineering, and regenerative medicine. Further studies are also needed to elucidate its mechanism of action and to explore its potential as an anti-inflammatory and antioxidant agent.
Synthesemethoden
Abietic acid, glyceryl ester can be synthesized by esterification of abietic acid with glycerol in the presence of a catalyst. The reaction is usually carried out at elevated temperatures, and the yield of the product depends on the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Abietic acid, glyceryl ester has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug carrier due to its biocompatibility and biodegradability. In biomedicine, abietic acid, glyceryl ester has been explored as a potential material for tissue engineering and regenerative medicine. In materials science, it has been studied as a potential additive for improving the properties of polymers and coatings.
Eigenschaften
CAS-Nummer |
1337-89-9 |
|---|---|
Produktname |
Abietic acid, glyceryl ester |
Molekularformel |
C23H38O5 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C20H30O2.C3H8O3/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;4-1-3(6)2-5/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);3-6H,1-2H2/t16-,17+,19+,20+;/m0./s1 |
InChI-Schlüssel |
PICABBUEHGURLB-FHWRWWIWSA-N |
Isomerische SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C.C(C(CO)O)O |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |
Andere CAS-Nummern |
1337-89-9 |
Synonyme |
Glyceryl monoabietate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
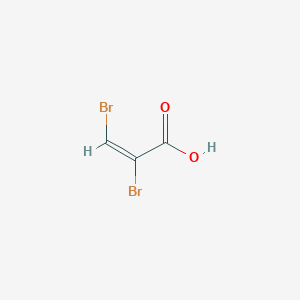
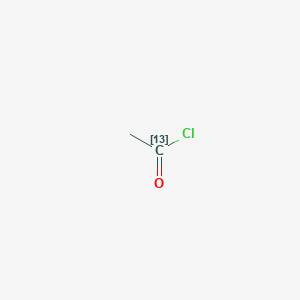
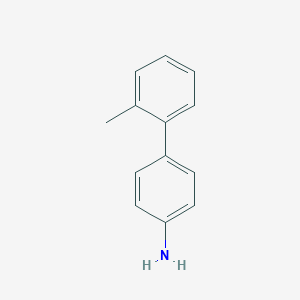
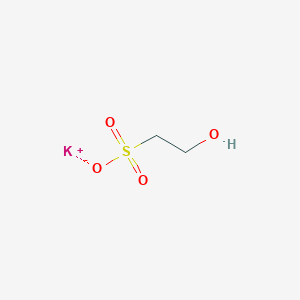
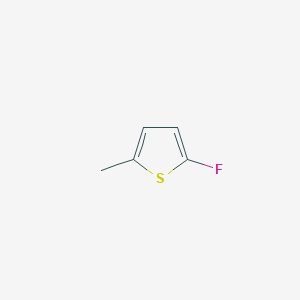
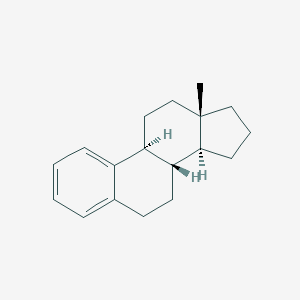
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
